molecular formula C5H9BO4 B13356245 (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Cat. No.: B13356245
M. Wt: 143.94 g/mol
InChI Key: YOWQBEGECBQNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyran ring, which includes a ketone functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid typically involves the borylation of suitable precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halides or triflates . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for synthesizing complex boronic acids .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high yields and purity. The use of lipophilic bases and photoinduced borylation methods can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C5H9BO4

Molecular Weight

143.94 g/mol

IUPAC Name

(5-oxooxan-3-yl)boronic acid

InChI

InChI=1S/C5H9BO4/c7-5-1-4(6(8)9)2-10-3-5/h4,8-9H,1-3H2

InChI Key

YOWQBEGECBQNHF-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(=O)COC1)(O)O

Origin of Product

United States

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